molecular formula C19H17NO B15158721 2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)-5-methylpyridine

2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)-5-methylpyridine

Cat. No.: B15158721
M. Wt: 275.3 g/mol
InChI Key: BLWCSYJVCAOFHM-UHFFFAOYSA-N
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Description

2-(4’-Methoxy-[1,1’-biphenyl]-2-yl)-5-methylpyridine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a methoxy group attached to the biphenyl structure and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-Methoxy-[1,1’-biphenyl]-2-yl)-5-methylpyridine typically involves the coupling of a methoxy-substituted biphenyl with a methylpyridine derivative. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of the methoxy-substituted biphenyl with a halogenated methylpyridine in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or water .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4’-Methoxy-[1,1’-biphenyl]-2-yl)-5-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4’-Methoxy-[1,1’-biphenyl]-2-yl)-5-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4’-Methoxy-[1,1’-biphenyl]-2-yl)-5-methylpyridine involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4’-Methoxy-[1,1’-biphenyl]-2-yl)-5-methylpyridine is unique due to the specific combination of the methoxy-substituted biphenyl and the methylpyridine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)phenyl]-5-methylpyridine

InChI

InChI=1S/C19H17NO/c1-14-7-12-19(20-13-14)18-6-4-3-5-17(18)15-8-10-16(21-2)11-9-15/h3-13H,1-2H3

InChI Key

BLWCSYJVCAOFHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)OC

Origin of Product

United States

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